1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate, typically involves several key reactions. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial production methods for thiophene derivatives often involve these synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the treatment of certain medical conditions . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
The uniqueness of this compound lies in its specific structure and the resulting properties, which may offer distinct advantages in certain applications.
Properties
CAS No. |
916906-07-5 |
---|---|
Molecular Formula |
C9H11O5PS |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethenyl thiophene-2-carboxylate |
InChI |
InChI=1S/C9H11O5PS/c1-7(15(11,12-2)13-3)14-9(10)8-5-4-6-16-8/h4-6H,1H2,2-3H3 |
InChI Key |
YYYUIKHQEMDDIS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=C)OC(=O)C1=CC=CS1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.